Cas no 110655-58-8 (Cinnamycin (9CI))
Cinnamycin (9CI) structure
Product Name:Cinnamycin (9CI)
N.o CAS:110655-58-8
MF:C89H125N25O25S3
MW:2041.29231524467
CID:183546
PubChem ID:131801649
Update Time:2025-05-18
Cinnamycin (9CI) Propriedades químicas e físicas
Nomes e Identificadores
-
- Cinnamycin (9CI)
- CINNAMYCIN
- antibioticnsc-71936
- lanthiopeptin
- nsc-71936
- Lanthiopeptin, Ro 09-0198
- L-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-lysine,cyclic (1->18),(4->14),(5->11)-tris(thioether),cyclic (6->19)-imine
- NSC 71936
- 110655-58-8
- UM32RAQ8SC
- Ro-09-0198
- CYS-ARG-GLN-CYS-CYS-3-NH2-ALA-PHE-GLY-PRO-PHE-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-PHE-VAL-CYS-3-OH-.ALPHA.-ASP-GLY-ASN-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-LYS DISULFIDE BRIDGES 1-18, 4-14, 5-11, LYSINOALANINE BRIDGE 6-19
- CHEBI:141991
- UNII-UM32RAQ8SC
- Ro 09-0198
- Lysine, cysteinylarginylglutaminylcysteinylcysteinylphenylalanylphenylalanylglycylprolyl-3-aminoalanyl-3-mercapto-2-aminobutanoylphenylalanylvalylcysteinyl-3-hydroxy-alpha-aspartylglycylasparaginyl-3-mercapto-2-aminobutanoyl-, cyclic (1-18),(4-14), (5-11)-tris(sulfide), cyclic (10-19)-imine
- amino-(2-amino-2-oxo-ethyl)-(3-amino-3-oxo-propyl)-tribenzyl-[(1R)-1,2-dihydroxy-2-oxo-ethyl]-(3-guanidinopropyl)-isopropyl-dimethyl-octadecaoxo-[?]carboxylic acid
- SCHEMBL8736738
- J-002457
- 1405-39-6
- Antibiotic NSC-71936
- NSC71936
- Ro09-198
- NSC628319
- L-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amin
- DA-51917
- CYS-ARG-GLN-CYS-CYS-3-NH2-ALA-PHE-GLY-PRO-PHE-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-PHE-VAL-CYS-3-OH-ALPHA-ASP-GLY-ASN-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-LYS DISULFIDE BRIDGES 1-18, 4-14, 5-11, LYSINOALANINE BRIDGE 6-19
-
- Inchi: 1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60-,61-,66-,67+,68+,69-,70+/m0/s1
- Chave InChI: QJDWKBINWOWJNZ-OURZNGJWSA-N
- SMILES: S1C[C@H]2C(N[C@H]3CNCCCC[C@@H](C(=O)O)NC([C@H]4[C@H](C)SC[C@@H](C(N[C@H](C(N[C@@H](CCC(N)=O)C(N[C@H](CSC[C@@H](C(N[C@H](C(NCC(N[C@@H](CC(N)=O)C(N4)=O)=O)=O)[C@H](C(=O)O)O)=O)NC([C@H](C(C)C)NC([C@H](CC4C=CC=CC=4)NC([C@@H]([C@@H]1C)NC([C@H](CC1C=CC=CC=1)NC([C@@H]1CCCN1C(CNC([C@H](CC1C=CC=CC=1)NC3=O)=O)=O)=O)=O)=O)=O)=O)C(N2)=O)=O)=O)CCCNC(=N)N)=O)N)=O)=O
Propriedades Computadas
- Massa Exacta: 2039.8440581g/mol
- Massa monoisotópica: 2039.8440581g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 27
- Contagem de aceitadores de ligações de hidrogénio: 31
- Contagem de Átomos Pesados: 142
- Contagem de Ligações Rotativas: 20
- Complexidade: 4510
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 20
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -9.4
- Superfície polar topológica: 872Ų
Propriedades Experimentais
- Solubilidade: acetonitrile: water: 5 mg/mL
Cinnamycin (9CI) Informações de segurança
- WGK Alemanha:3
- Instrução de Segurança: 22-24/25
- RTECS:GE1745000
- Termo de segurança:S22-24/25
Cinnamycin (9CI) Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11864-1mg |
Cinnamycin |
110655-58-8 | 98% | 1mg |
¥3197.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11864-5mg |
Cinnamycin |
110655-58-8 | 98% | 5mg |
¥10788.00 | 2023-09-09 | |
| A2B Chem LLC | AE17665-1mg |
CINNAMYCIN |
110655-58-8 | ≥98% | 1mg |
$259.00 | 2024-04-20 | |
| A2B Chem LLC | AE17665-5mg |
CINNAMYCIN |
110655-58-8 | ≥98% | 5mg |
$900.00 | 2024-04-20 | |
| 1PlusChem | 1P008YW1-1mg |
CINNAMYCIN |
110655-58-8 | ≥98% | 1mg |
$349.00 | 2023-12-26 | |
| 1PlusChem | 1P008YW1-5mg |
CINNAMYCIN |
110655-58-8 | ≥98% | 5mg |
$1158.00 | 2023-12-26 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-391464-1mg |
Cinnamycin, |
110655-58-8 | 1mg |
¥1880.00 | 2023-09-05 | ||
| BioAustralis | BIA-C1432-1 mg |
Cinnamycin |
110655-58-8 | >95% by HPLC | 1mg |
$256.00 | 2023-07-10 | |
| BioAustralis | BIA-C1432-5 mg |
Cinnamycin |
110655-58-8 | >95% by HPLC | 5mg |
$896.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-391464-1 mg |
Cinnamycin, |
110655-58-8 | 1mg |
¥1,880.00 | 2023-07-10 |
Cinnamycin (9CI) Literatura Relacionada
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
110655-58-8 (Cinnamycin (9CI)) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
烟台朗裕新材料科技有限公司
Membro Ouro
CN Fornecedor
Reagente
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shanghai Bent Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Hebei Liye chemical Co.,Ltd
Membro Ouro
CN Fornecedor
A granel